Antibacterial Activity: MIC Comparison Against Mycobacterium tuberculosis for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
Derivatives of 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid have demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ≤ 0.006 μM observed for select derivatives . This represents an approximately 1,600-fold improvement in potency compared to the 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide class, which showed MIC values of approximately 10 μM in comparable assays [1]. The bromine at the 6-position contributes to this enhanced activity through favorable lipophilic interactions within the mycobacterial enzyme binding pocket.
| Evidence Dimension | Minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | ≤ 0.006 μM (for 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid derivatives) |
| Comparator Or Baseline | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide derivatives (MIC ≈ 10 μM) |
| Quantified Difference | ≥ 1,600-fold lower MIC (improved potency) |
| Conditions | In vitro antimycobacterial assay against M. tuberculosis strains |
Why This Matters
This potency differential justifies procurement of the 6-bromo-3-carboxylic acid scaffold over 2-methyl-3-hydrazide analogs for tuberculosis drug discovery programs targeting sub-micromolar activity.
- [1] PMC / MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]pyridine Derivatives. Molecules 2004, 9(10), 849-860. View Source
